molecular formula C12H13NO3S B11816162 2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate

2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate

Cat. No.: B11816162
M. Wt: 251.30 g/mol
InChI Key: NCGJHFPZMYXDQP-UHFFFAOYSA-N
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Description

2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate typically involves the condensation of benzo[d]thiazol-3(2H)-one with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as described above. The process involves the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.

    Substitution: Amines, thiols; reaction conditionsroom temperature to reflux in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to the accumulation of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate stands out due to its unique combination of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-oxoethyl 3-(2H-1,3-benzothiazol-3-yl)propanoate

InChI

InChI=1S/C12H13NO3S/c14-7-8-16-12(15)5-6-13-9-17-11-4-2-1-3-10(11)13/h1-4,7H,5-6,8-9H2

InChI Key

NCGJHFPZMYXDQP-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=CC=CC=C2S1)CCC(=O)OCC=O

Origin of Product

United States

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